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molecular formula C15H11N3S2 B8534037 2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole

2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole

Cat. No. B8534037
M. Wt: 297.4 g/mol
InChI Key: XXBJCOCRFVRRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06121308

Procedure details

A suspension of 1.0 g (3.05 mmol) of 2-[(4-cyanophenyl)methylthio]-6-nitro-benzothiazole is heated to boiling in 60 ml glacial acetic acid until a clear solution is formed. Then 2.0 g (36 mmol) of iron powder is added in two batches and the resulting mixture is refluxed for 5 minutes. It is filtered, and the filtrate is concentrated in vacuo. The crude product is made alkaline by the addition of conc. ammonia and purified by flash chromatography (silica gel, ethyl acetate/petroleum ether=20:80 to 35:65).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][S:10][C:11]2[S:12][C:13]3[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:5][CH:4]=1)#[N:2]>C(O)(=O)C.[Fe]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][S:10][C:11]2[S:12][C:13]3[CH:19]=[C:18]([NH2:20])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
It is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
by the addition of conc. ammonia
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, ethyl acetate/petroleum ether=20:80 to 35:65)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CSC=1SC2=C(N1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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